(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE
Overview
Description
(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-bromophenol with methoxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the ethoxyphenyl and propenamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound may be used to study its effects on biological systems. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent .
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its structure-activity relationship can be explored to design compounds with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 4-(4-bromophenoxy)benzoate
- 3-((4-Bromophenoxy)methyl)-4-methoxybenzaldehyde
- 4-Bromo-N’-[(Z)-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methylene]-1-benzothiophene-2-carbohydrazide .
Uniqueness
What sets (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(2-ETHOXYPHENYL)-2-PROPENAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(Z)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-(2-ethoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrNO4/c1-3-30-24-7-5-4-6-22(24)27-25(28)15-9-18-8-14-23(29-2)19(16-18)17-31-21-12-10-20(26)11-13-21/h4-16H,3,17H2,1-2H3,(H,27,28)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQJFGIHOQKCOL-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C\C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.